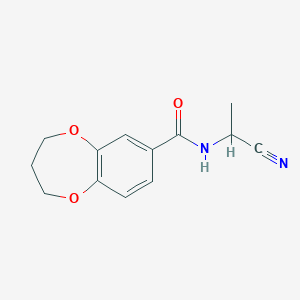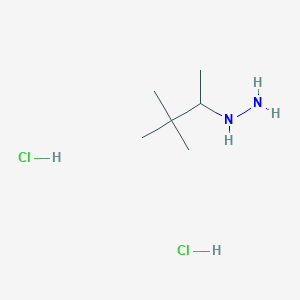![molecular formula C14H12FNO3S B2921901 Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-47-2](/img/structure/B2921901.png)
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H12FNO3S and its molecular weight is 293.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Sensing and Cell Imaging
A study explored the synthesis of a fluorogenic chemosensor, exhibiting high selectivity and sensitivity towards Al3+ ions, useful for bio-imaging fluorescent probe applications in detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).
Synthesis and Transformations in Fluorophores
Research on quinoline derivatives, known for their efficiency as fluorophores in biochemistry and medicine, highlighted the synthesis of new quinoline derivatives that could potentially serve as antioxidants and radioprotectors, showing the chemical's versatility in creating sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
Antitumor Activities
Investigations into fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxic activities in vitro against specific human breast cell lines, highlighting their potential as broad-spectrum agents in cancer treatment. The study emphasizes the significance of fluorination in enhancing the antitumor efficacy of these compounds (Hutchinson et al., 2001).
Heterocyclic Benzoyl Ring Modifications in Antifolates
Another research focus has been on the synthesis of antifolates with modified heterocyclic benzoyl rings, aiming to improve their potency as inhibitors of thymidylate synthase and, consequently, their cytotoxicity against cell growth. This modification strategy underlines the chemical's application in developing more effective cancer therapies (Marsham et al., 1991).
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXBULJXJSMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)

![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)


![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)




![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)

